Perfluorotridecane

説明

The exact mass of the compound Perfluorotridecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorotridecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorotridecane including the price, delivery time, and more detailed information at info@benchchem.com.

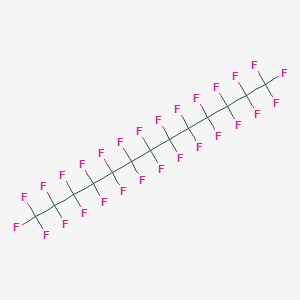

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F28/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRHWVMSUNRDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380031 | |

| Record name | Perfluorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-03-4 | |

| Record name | Perfluorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note and Protocol: Preparation of Perfluorotridecane Analytical Standard

Introduction: The Analytical Imperative for Perfluorotridecane

Perfluorotridecane (PFTrDA) is a long-chain perfluoroalkyl substance (PFAS) characterized by a fully fluorinated 13-carbon chain. Its exceptional chemical stability, a hallmark of PFAS, also contributes to its persistence in the environment and potential for bioaccumulation. As regulatory scrutiny and scientific interest in long-chain PFAS intensify, the accurate and precise quantification of PFTrDA in various matrices—from environmental samples to biological tissues—becomes paramount. The foundation of reliable quantification lies in the meticulous preparation of accurate and stable analytical standards.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of perfluorotridecane analytical standards. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a robust and reproducible methodology.

Foundational Knowledge: Physicochemical Properties of Perfluorotridecane

A thorough understanding of the physicochemical properties of perfluorotridecane is critical for its effective handling and the preparation of accurate standard solutions.

| Property | Value | Source |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane | [1] |

| CAS Number | 376-03-4 | [1] |

| Molecular Formula | C₁₃F₂₈ | [1] |

| Molecular Weight | 688.09 g/mol | [1] |

Safety and Handling: A Non-Negotiable Prerequisite

Perfluorotridecane, like other PFAS, requires careful handling to minimize exposure risks and prevent sample contamination.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses with side shields.

-

Ventilation: All handling of pure perfluorotridecane and its concentrated solutions should be performed in a certified chemical fume hood.

-

Contamination Prevention: Given the ubiquitous nature of some PFAS in laboratory environments, extreme care must be taken to avoid cross-contamination. Use dedicated, PFAS-free labware (e.g., high-density polyethylene - HDPE or polypropylene - PP) and avoid any materials containing polytetrafluoroethylene (PTFE).

The Cornerstone of Accuracy: Solvent Selection and Stability

The choice of solvent is a critical decision in the preparation of analytical standards, directly impacting the stability and accuracy of the resulting solutions.

Expert Rationale: While various polar organic solvents can dissolve PFAS, stability is a key concern. Studies have shown that some PFAS can degrade in aprotic polar solvents like acetonitrile and acetone. In contrast, methanol has demonstrated excellent stability for a wide range of PFAS, including long-chain compounds, with no measurable degradation observed over extended periods (e.g., 30 days)[2]. Therefore, high-purity, LC-MS grade methanol is the recommended solvent for preparing perfluorotridecane standard solutions.

Experimental Protocols: From Neat Material to Working Standards

This section provides detailed, step-by-step protocols for the preparation of stock and working analytical standards of perfluorotridecane.

Materials and Reagents

-

Perfluorotridecane (neat material, ≥98% purity)

-

LC-MS grade methanol

-

Class A volumetric flasks (amber glass or polypropylene)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Calibrated pipettes and PFAS-free pipette tips

-

Amber glass or polypropylene autosampler vials with polypropylene caps[3]

-

Ultrasonic bath

Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution

This protocol details the preparation of a high-concentration stock solution that will serve as the basis for all subsequent dilutions.

Step-by-Step Methodology:

-

Equilibration: Allow the container of neat perfluorotridecane to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10.0 mg of perfluorotridecane onto a tared, clean weighing paper or directly into a 10 mL Class A volumetric flask. Record the exact weight.

-

Dissolution: Add a small volume (approximately 5 mL) of LC-MS grade methanol to the volumetric flask.

-

Sonication: Place the flask in an ultrasonic bath for 15-20 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

-

Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add LC-MS grade methanol to the 10 mL mark.

-

Homogenization: Cap the flask and invert it at least 10 times to ensure a homogenous solution.

-

Calculation of Actual Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the perfluorotridecane and the final volume.

-

Storage: Transfer the stock solution to a pre-cleaned amber glass vial with a polypropylene cap. Store at ≤ -20°C[4]. Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the analyst.

Protocol 2: Preparation of Intermediate and Working Calibration Standards

This protocol outlines the serial dilution of the primary stock solution to create a range of calibration standards suitable for instrument analysis.

Step-by-Step Methodology:

-

Intermediate Standard (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with LC-MS grade methanol.

-

Cap and invert the flask multiple times to ensure thorough mixing.

-

-

Working Calibration Standards (e.g., 0.5 - 200 ng/mL):

-

Perform serial dilutions of the intermediate standard to achieve the desired concentration range for your calibration curve. An example dilution scheme is provided in the table below.

-

Prepare each calibration standard in a separate volumetric flask.

-

Example Dilution Scheme for Calibration Standards:

| Target Concentration (ng/mL) | Volume of Intermediate (10 µg/mL) | Final Volume (mL) |

| 200 | 200 µL | 10 |

| 100 | 100 µL | 10 |

| 50 | 50 µL | 10 |

| 20 | 200 µL of 1 µg/mL | 10 |

| 10 | 100 µL of 1 µg/mL | 10 |

| 5 | 50 µL of 1 µg/mL | 10 |

| 2 | 20 µL of 1 µg/mL | 10 |

| 1 | 10 µL of 1 µg/mL | 10 |

| 0.5 | 5 µL of 1 µg/mL | 10 |

| *A secondary intermediate standard of 1 µg/mL should be prepared from the 10 µg/mL intermediate standard for ease of pipetting for lower concentrations. |

Storage: Store intermediate and working standards at ≤ -20°C in amber glass or polypropylene vials with polypropylene caps[4]. It is recommended to prepare fresh working standards from the stock solution regularly.

Quality Control and Verification: Ensuring Standard Integrity

A prepared standard is only as reliable as its verification. Rigorous quality control is essential to validate the accuracy and identity of the perfluorotridecane standard.

Key QC Parameters for LC-MS/MS Analysis:

| Parameter | Acceptance Criteria | Rationale |

| Chromatographic Peak Shape | Symmetrical, Gaussian peak with a tailing factor between 0.8 and 1.2. | Ensures good chromatographic performance and accurate integration. |

| Retention Time | Within ± 0.2 minutes of the expected retention time. | Confirms the identity of the analyte. |

| Signal-to-Noise Ratio (S/N) | ≥ 10 for the lowest calibration standard. | Ensures reliable detection and quantification at the lower limit of the calibration range. |

| Mass Spectral Identification | Correct precursor and product ions with a consistent ion ratio (within ± 30% of the average of the calibration standards). | Provides high confidence in the identity of the analyte. |

| Calibration Curve Linearity | Coefficient of determination (r²) ≥ 0.995. | Demonstrates a linear relationship between concentration and response, which is essential for accurate quantification.[5] |

Visualizing the Workflow and Logic

Standard Preparation Workflow

Caption: Workflow for Perfluorotridecane Standard Preparation.

Troubleshooting Logic for Standard Preparation

Caption: Troubleshooting Guide for Standard Preparation Issues.

References

-

U.S. Food and Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

ALS Life Sciences. (2022). Certificate of Analysis. [Link]

-

U.S. Environmental Protection Agency. (2019). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Methods and guidance for sampling and analyzing water and other environmental media. [Link]

-

Shimadzu. (n.d.). Determination of various PFAS in drinking water using on-line SPE coupled to LC-MS/MS. [Link]

-

Woudneh, M. B., et al. (2021). Effect of Sample Storage on the Quantitative Determination of 29 PFAS: Observation of Analyte Interconversions during Storage. Environmental Science & Technology. [Link]

-

Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

-

Shimadzu. (n.d.). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. [Link]

-

Zhang, Y., et al. (2019). PFOS solubility in different organic solvents (a) and alcoholic.... ResearchGate. [Link]

-

Agilent. (n.d.). Per- and Polyfluoroalkyl Substance (PFAS) Standards. [Link]

-

Llorca, M., et al. (2012). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. PubMed. [Link]

-

De Silva, A. O., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Environmental Health Perspectives. [Link]

-

Zhang, X., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology. [Link]

-

Gebreab, K., et al. (2022). Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage?. Morressier. [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorotridecane. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorooctanesulfonic acid. PubChem. [Link]

-

University of Washington. (n.d.). PAH Solubility. [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage? [morressier.com]

- 5. shimadzu.com [shimadzu.com]

Application Note & Protocol: Ensuring Analytical Accuracy for Perfluorotridecanoic Acid (PFTrDA) using Certified Reference Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Perfluorotridecanoic Acid (PFTrDA)

Perfluorotridecanoic acid (PFTrDA) is a long-chain per- and polyfluoroalkyl substance (PFAS) of significant environmental and toxicological concern.[1][2] As a member of the "forever chemicals" family, PFTrDA is highly persistent in the environment and can bioaccumulate in living organisms.[1] Exposure to PFTrDA and other PFAS has been linked to a range of adverse health effects, including endocrine disruption, liver damage, and developmental issues.[1][2] Consequently, accurate and reliable quantification of PFTrDA in various matrices, from environmental samples to biological tissues, is paramount for regulatory compliance, environmental monitoring, and risk assessment.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of Certified Reference Materials (CRMs) for the accurate analysis of PFTrDA. Adherence to these protocols is critical for generating high-quality, reproducible data that can withstand scientific and regulatory scrutiny.

The Cornerstone of Analytical Confidence: Certified Reference Materials (CRMs)

In analytical chemistry, the pursuit of accuracy and traceability is relentless. Certified Reference Materials (CRMs) are the bedrock of this endeavor, providing a metrologically valid benchmark against which analytical measurements can be compared.[4][5][6][7][8] A CRM is a highly characterized and homogeneous material with a certified property value, its associated uncertainty, and a statement of metrological traceability.[7]

For PFTrDA analysis, the use of a CRM is not merely a suggestion but a fundamental requirement for achieving data of the highest quality. CRMs produced by an ISO 17034 accredited provider offer the highest level of quality assurance, ensuring that the material has been produced competently and with metrological soundness.[4][9][10][11][12]

Key Roles of a PFTrDA CRM in the Analytical Workflow:

-

Method Validation: CRMs are indispensable for validating the accuracy and precision of a new or modified analytical method for PFTrDA.[4][5][6][8][13]

-

Instrument Calibration: While neat CRMs are used to prepare calibration standards, matrix CRMs can help assess the entire analytical process, including extraction efficiency.[5][13]

-

Ongoing Quality Control: Regular analysis of a CRM provides a continuous check on the performance of the analytical system and the proficiency of the analyst.[4][5]

-

Establishing Traceability: The use of CRMs ensures that measurement results are traceable to a recognized standard, a critical requirement for regulatory submissions and inter-laboratory comparisons.[4][5][9]

Selecting the Appropriate PFTrDA Certified Reference Material

The selection of a suitable PFTrDA CRM is a critical first step. Consider the following factors:

| Consideration | Rationale |

| Certified Concentration and Uncertainty | The certified value and its associated uncertainty are crucial for calculating the accuracy of your measurements. Ensure the uncertainty is fit for your analytical purpose. |

| Matrix Matching | Whenever possible, choose a CRM in a matrix that closely resembles your samples (e.g., water, serum, soil).[13] This helps to account for matrix effects that can suppress or enhance the analytical signal.[3] |

| Purity | For the preparation of calibration standards, a high-purity neat PFTrDA CRM is required. |

| Accreditation | Prioritize CRMs from producers accredited to ISO 17034 to ensure the highest level of quality and traceability.[9][10][11] |

| Analyte Panel | If analyzing multiple PFAS, consider a CRM that includes a certified value for PFTrDA alongside other relevant analytes. |

Protocol 1: Preparation of Calibration Standards from a Neat PFTrDA CRM

This protocol outlines the steps for preparing a stock solution and a series of working calibration standards from a neat (pure) PFTrDA CRM.

Materials:

-

Certified Reference Material of Perfluorotridecanoic acid (neat solid or solution)

-

Methanol (LC-MS grade or equivalent)

-

High-purity water (LC-MS grade or equivalent)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Calibrated micropipettes

-

Polypropylene vials and storage containers (verified to be PFAS-free)[14][15]

Step-by-Step Procedure:

-

Equilibration: Allow the PFTrDA CRM to equilibrate to room temperature before opening to prevent condensation.

-

Stock Solution Preparation (from solid CRM): a. Accurately weigh a suitable amount of the neat PFTrDA CRM using a calibrated analytical balance. b. Quantitatively transfer the weighed material to a Class A volumetric flask. c. Dissolve the CRM in a small amount of methanol and sonicate for 10-15 minutes to ensure complete dissolution. d. Bring the flask to volume with methanol and mix thoroughly. e. Calculate the exact concentration of the stock solution based on the weighed mass and the flask volume.

-

Stock Solution Preparation (from solution CRM): a. If using a CRM supplied as a solution, follow the manufacturer's instructions for any required dilutions to prepare a stock solution of a desired concentration.

-

Working Standard Preparation: a. Prepare a series of at least five working calibration standards by performing serial dilutions of the stock solution. b. Use a mixture of methanol and high-purity water (e.g., 96:4 methanol:water) as the diluent to mimic the mobile phase composition.[15] c. The concentration range of the working standards should bracket the expected concentration of PFTrDA in your samples.

-

Storage: a. Store the stock and working standards in tightly sealed polypropylene containers at a low temperature (typically ≤ 4°C) and protected from light.[3] b. Clearly label all solutions with the compound name, concentration, preparation date, and expiry date.

Causality Behind Key Steps:

-

Use of Polypropylene: PFAS, including PFTrDA, can adsorb to glass surfaces. Using polypropylene labware minimizes this potential loss of analyte.[15]

-

Sonication: Ensures the complete dissolution of the crystalline CRM, which is crucial for an accurate stock solution concentration.

-

Class A Volumetric Glassware and Calibrated Pipettes: These are essential for the accuracy of dilutions and the final concentrations of the working standards.

-

Bracketing Expected Concentrations: This ensures that the instrument's response is linear over the range of interest, leading to more accurate quantification of unknown samples.

Protocol 2: Preparation of Quality Control (QC) Samples

QC samples are critical for monitoring the ongoing performance of the analytical method.

Procedure:

-

Independent Stock Solution: Prepare a separate stock solution of PFTrDA from a different lot of the CRM or from a CRM from a different supplier. This ensures the independence of the QC sample from the calibration standards.

-

QC Sample Preparation: a. Prepare at least two levels of QC samples (e.g., low and high concentration) by spiking a known amount of the independent stock solution into a matrix that is representative of your samples. b. For environmental water analysis, this could be PFAS-free reagent water. For biological samples, a blank matrix (e.g., control serum) should be used.

-

Analysis: Analyze the QC samples alongside your calibration standards and unknown samples. The results should fall within pre-defined acceptance criteria (e.g., ±20% of the nominal value).

Experimental Workflow for PFTrDA Analysis using a CRM

Sources

- 1. ewg.org [ewg.org]

- 2. caymanchem.com [caymanchem.com]

- 3. organomation.com [organomation.com]

- 4. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]

- 5. www-pub.iaea.org [www-pub.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. What if using certified reference materials (CRMs) was a requirement to publish in analytical/bioanalytical chemistry journals? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. nata.com.au [nata.com.au]

- 11. ISO 17034: What Is It & Why Is It Important? [excedr.com]

- 12. pjlabs.com [pjlabs.com]

- 13. Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. scispec.co.th [scispec.co.th]

Troubleshooting & Optimization

Navigating the Challenges of Perfluorotridecane Analysis: A Technical Guide to Mass Spectrometry Ionization

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the ionization of Perfluorotridecane in mass spectrometry. This resource offers troubleshooting advice and frequently asked questions to address common experimental hurdles.

Perfluorotridecane, a long-chain perfluorinated alkane (PFA), presents a unique set of challenges for mass spectrometric analysis due to its chemical inertness, high fluorine content, and non-polar nature. Unlike its acidic counterparts, such as perfluorotridecanoic acid (PFTrDA), which readily ionize in negative-ion electrospray ionization (ESI), perfluorotridecane requires specialized approaches to achieve efficient ionization and generate meaningful mass spectra. This guide will walk you through the key considerations and troubleshooting strategies for successful perfluorotridecane analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my perfluorotridecane not showing up in ESI-MS?

Electrospray ionization (ESI) is generally not the optimal technique for non-polar compounds like perfluorotridecane.[1] ESI relies on the analyte's ability to hold a charge in solution, a characteristic that is lacking in perfluorinated alkanes. For successful analysis of neutral PFAS, alternative ionization techniques are necessary.[2]

Q2: What are the recommended ionization techniques for perfluorotridecane?

For the analysis of neutral and volatile per- and polyfluoroalkyl substances (PFAS) like perfluorotridecane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) or Chemical Ionization (CI) is a well-established approach.[3] For Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are more suitable choices than ESI.[4][5]

Q3: I'm using GC-MS, but my spectra are complex and difficult to interpret. What are the expected fragmentation patterns for perfluorotridecane?

Electron impact (EI) ionization of perfluoroalkanes is known to produce extensive fragmentation, often with a very small or absent molecular ion peak.[6] The most abundant ion is typically CF₃⁺ (m/z 69).[6] The fragmentation pattern is characterized by a series of ions corresponding to the loss of CF₂ units.[4] Understanding this pattern is key to identifying the compound.

Q4: How can I improve the sensitivity for perfluorotridecane analysis?

For GC-MS, Negative Chemical Ionization (NCI) can offer high selectivity and sensitivity for compounds containing electronegative atoms like fluorine.[7] In LC-MS, optimizing the source parameters for APCI or APPI, such as vaporizer temperature and corona discharge current, is crucial for enhancing ionization efficiency.

Q5: Are there any specific sample preparation considerations for perfluorotridecane analysis?

Yes, background contamination is a significant concern in all PFAS analysis.[8] Avoid using any lab materials containing polytetrafluoroethylene (PTFE), such as certain vial caps, tubing, and filters. It is also advisable to use polypropylene containers for sample storage and preparation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the mass spectrometric analysis of perfluorotridecane.

Problem 1: No or Low Signal Intensity

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Inappropriate Ionization Technique | If using ESI, switch to APCI or APPI for LC-MS, or utilize GC-MS with EI or CI. | Perfluorotridecane is a non-polar molecule and does not ionize efficiently by ESI, which is designed for polar and ionic compounds.[1] APCI and APPI are better suited for ionizing neutral molecules in the gas phase.[5] |

| Suboptimal Source Parameters | For APCI/APPI, systematically optimize the vaporizer temperature, corona discharge current (APCI), and lamp energy (APPI). For GC-MS, ensure the ion source temperature is appropriate. | The efficiency of ionization in APCI and APPI is highly dependent on these parameters to facilitate the necessary gas-phase reactions. |

| Sample Degradation | Ensure the GC inlet temperature is not excessively high. | While thermally stable, very high temperatures can lead to fragmentation before ionization. |

Problem 2: Complex and Unidentifiable Mass Spectrum

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Extensive Fragmentation in EI | Utilize a "softer" ionization technique like Chemical Ionization (CI) in GC-MS. Methane or isobutane can be used as reagent gases. | CI is a less energetic ionization method than EI, resulting in less fragmentation and a more prominent molecular ion or protonated molecule, which aids in molecular weight determination.[3] |

| Background Contamination | Analyze a solvent blank to identify potential contaminants. Replace any PTFE-containing components in your sample flow path. | The mass spectra of perfluorinated compounds can have overlapping fragments, and contamination can easily obscure the analyte's true spectrum. |

| Unfamiliar Fragmentation Pattern | Compare your spectrum to known fragmentation patterns of perfluoroalkanes. Look for the characteristic CF₃⁺ ion at m/z 69 and a series of losses of 50 Da (CF₂). | The fragmentation of perfluoroalkanes follows predictable pathways, and recognizing these patterns is key to identification.[4][6] |

Problem 3: Poor Reproducibility

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Inconsistent Sample Introduction | Ensure the GC or LC system is functioning correctly with no leaks or blockages. Check for consistent injection volumes. | Variations in the amount of sample reaching the ion source will lead to fluctuations in signal intensity. |

| Source Instability | Allow the mass spectrometer source to stabilize fully before analysis. Monitor for fluctuations in source parameters. | A stable ion source is critical for consistent ionization and reproducible results. |

| Matrix Effects | If analyzing complex samples, perform a matrix effect study by comparing the signal of a standard in solvent versus the signal of a standard spiked into the sample matrix. | Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate and irreproducible results. |

Experimental Protocols

Protocol 1: GC-MS Analysis of Perfluorotridecane using Electron Impact (EI) Ionization

-

Sample Preparation: Dissolve the perfluorotridecane standard in a suitable solvent such as isooctane or methanol at a concentration of 1-10 µg/mL. Use polypropylene vials to avoid contamination.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 700.

-

Data Acquisition: Full scan mode.

-

Protocol 2: LC-MS Analysis of Perfluorotridecane using APCI

-

Sample Preparation: Dissolve the perfluorotridecane standard in a compatible solvent like methanol or acetonitrile at a concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column is appropriate.

-

Mobile Phase A: Water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: Start with a high percentage of mobile phase B (e.g., 80%) and increase to 100% over a few minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Conditions (APCI):

-

Ionization Mode: Negative or Positive (evaluate both).

-

Vaporizer Temperature: 400-500 °C (optimize for your instrument).

-

Corona Discharge Current: 3-5 µA (optimize for your instrument).

-

Mass Range: Scan from m/z 100 to 800.

-

Data Acquisition: Full scan mode.

-

Data Presentation

Table 1: Expected Key Ions in the Electron Impact (EI) Mass Spectrum of a Long-Chain Perfluoroalkane (e.g., Perfluoropropane as a model)

| m/z | Ion Formula | Relative Abundance |

| 69 | CF₃⁺ | High (Often Base Peak) |

| 119 | C₂F₅⁺ | Moderate to High |

| 131 | C₃F₅⁺ | Moderate |

| 169 | C₃F₇⁺ | Moderate |

Note: Data for perfluoropropane is from the NIST Chemistry WebBook and serves as a model for the fragmentation of perfluoroalkanes.[9] The molecular ion for long-chain perfluoroalkanes is often not observed.

Visualizations

Caption: Workflow for GC-MS analysis of Perfluorotridecane.

Caption: APCI ionization process for Perfluorotridecane.

References

-

McEwen, C. N., & McKay, R. G. (2005). A Combination Electrospray-Atmospheric Pressure Chemical Ionization/Atmospheric Pressure Photoionization (ESI-APCI/APPI) Source for Increased Capabilities in LC/MS. Journal of the American Society for Mass Spectrometry, 16(11), 1730–1738. [Link]

-

Strynar, M. J., & Lindstrom, A. B. (2008). Perfluorinated compounds in house dust from Ohio and North Carolina, USA. Environmental Science & Technology, 42(10), 3751–3756. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. [Link]

-

National Institute of Standards and Technology. (n.d.). Perfluoropropane. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021). Method 8327: Per- and Polyfluoroalkyl Substances (PFAS) by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

-

Ayala-Cabrera, J. F., Santos, F. J., & Moyano, E. (2019). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Analytical and Bioanalytical Chemistry, 411(26), 6965–6977. [Link]

-

Newton, S., McMahen, R., St-Germain, C., & Piquette-Miller, M. (2023). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Environmental Health Perspectives, 131(10), 107008. [Link]

-

National Institute of Standards and Technology. (2024, February 15). New NIST Database of ‘Forever Chemicals’ Will Help Scientists Monitor Environmental Pollution. [Link]

-

PubChem. (n.d.). Perfluorotridecanesulfonic acid. Retrieved from [Link]

- Ayala-Cabrera, J. F., et al. (2019). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Analytical and Bioanalytical Chemistry, 411(26), 6965-6977.

- Arp, H. P. H., et al. (2021). Filling the Gaps in PFAS Detection: Integrating GC-MS Non-Targeted Analysis for Comprehensive Environmental Monitoring and Exposure Assessment. Environmental Science & Technology Letters, 8(3), 217-223.

-

U.S. Environmental Protection Agency. (2023). PFAS Analytical Methods Development and Sampling Research. [Link]

- Trojanowicz, M., & Koc, M. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. Microchimica Acta, 180(11-12), 997-1014.

-

U.S. Environmental Protection Agency. (2021). Method 8327. [Link]

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

- Lee, H., D'eon, J. C., & Mabury, S. A. (2010). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts, 12(11), 1180-1188.

-

Markes International. (2021, February 23). US EPA uses TD–GC–MS for vital research into PFAS management. [Link]

- Zhang, X., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(1), 337-347.

-

Dowd, S. (2022, May 3). Alternative Ionization Techniques for Analysis of Perfluoroalkyl Substances (PFAS) at Low Levels [Video]. YouTube. [Link]

- Arsenault, G., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

-

U.S. Environmental Protection Agency. (2021). Method 8327. [Link]

- Karaskova, P., et al. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. Scientific Reports, 14(1), 3788.

-

U.S. Environmental Protection Agency. (2021). Method 8327. [Link]

-

National Institute of Standards and Technology. (n.d.). Perfluoropropane. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. [Link]

-

National Institute of Standards and Technology. (2024, February 15). New NIST Database of 'Forever Chemicals' Will Help Scientists Monitor Environmental Pollution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New NIST Database of ‘Forever Chemicals’ Will Help Scientists Monitor Environmental Pollution | NIST [nist.gov]

- 9. Perfluoropropane [webbook.nist.gov]

Technical Support Center: Enhancing Detection Limits for Long-Chain PFAS

Welcome to the Technical Support Center dedicated to advancing the analysis of long-chain per- and polyfluoroalkyl substances (PFAS). As regulatory scrutiny intensifies and the need for lower detection limits grows, researchers, scientists, and drug development professionals face significant analytical challenges.[1][2] This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate the complexities of long-chain PFAS analysis and achieve reliable, ultra-trace level quantification.

Our approach is rooted in a deep understanding of the entire analytical workflow, from sample collection to final data analysis. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on overcoming the unique obstacles presented by long-chain PFAS.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions and concerns encountered in the analysis of long-chain PFAS.

Q1: What are the primary challenges associated with the analysis of long-chain PFAS compared to their short-chain counterparts?

A1: Long-chain PFAS present a unique set of analytical hurdles. Their higher hydrophobicity and lower water solubility make them prone to significant adsorptive losses on various surfaces, including sample containers, tubing, and instrument components.[3] This can lead to poor recovery and underestimation of their concentrations. Additionally, their lower volatility makes them unsuitable for analysis by gas chromatography, necessitating the use of liquid chromatography-mass spectrometry (LC-MS/MS).[4] The presence of numerous linear and branched isomers for many long-chain PFAS further complicates their chromatographic separation and quantification.[4]

Q2: Why is background contamination a more significant issue for long-chain PFAS analysis?

A2: The ubiquitous nature of PFAS in laboratory environments poses a constant threat of background contamination.[1][4] For long-chain PFAS, this is particularly problematic because many laboratory consumables and instrument components can contain fluoropolymers like Teflon®, which can leach these compounds and introduce artifacts into the analysis.[4] Given the extremely low detection limits required by many regulatory methods, even minor contamination can lead to false positives or elevated baselines, compromising data integrity.[1]

Q3: What are the key considerations when selecting an analytical column for long-chain PFAS?

A3: The choice of an analytical column is critical for achieving good chromatographic resolution and peak shape for long-chain PFAS. While traditional C18 columns are widely used, newer column chemistries, such as those with positively charged surfaces, have shown advantages in retaining a wider range of PFAS, including both short and long-chain compounds.[5][6] The use of superficially porous particle (SPP) or fused-core® particle technology can provide higher separation efficiency at lower backpressures, leading to sharper peaks and improved sensitivity.[5][6] It is also crucial to use a guard column to protect the analytical column from matrix components and prolong its lifespan.[7]

Q4: How does the choice of ionization technique in mass spectrometry affect the detection of long-chain PFAS?

A4: Electrospray ionization (ESI) is the most common ionization technique for the LC-MS/MS analysis of PFAS. For long-chain PFAS, which are typically analyzed as anions, negative ion mode ESI is employed. Optimizing ESI source parameters, such as capillary voltage, nebulizer gas flow, and drying gas temperature, is crucial for maximizing the ionization efficiency and, consequently, the sensitivity of the analysis.[8] The use of a triple quadrupole mass spectrometer (TQ-MS) operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for target PFAS analysis.[9]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific issues you might encounter during your long-chain PFAS analysis experiments.

Issue: Poor or Inconsistent Recovery of Long-Chain PFAS

Q: My recovery for long-chain PFAS, particularly those with carbon chains longer than C8, is consistently low and variable. What are the potential causes and how can I improve it?

A: This is a classic and critical issue in long-chain PFAS analysis, primarily stemming from their "sticky" nature. Here’s a systematic approach to troubleshoot and resolve this problem:

1. Investigate Adsorptive Losses in Sample Collection and Storage:

-

Underlying Cause: Long-chain PFAS readily adsorb to glass and other surfaces due to hydrophobic interactions.[3]

-

Protocol:

-

Container Selection: Strictly avoid glass containers for sample collection and storage. Use high-density polyethylene (HDPE) or polypropylene (PP) containers.[10][11]

-

Pre-Rinsing: Pre-rinse sample containers with a solvent known to be free of PFAS, such as methanol, to remove any potential manufacturing residues.[10]

-

Sample Preservation: For aqueous samples, add a preservative like Trizma® or ammonium acetate to maintain sample integrity.[10]

-

Storage Conditions: Store samples at or below 6°C, but do not freeze them, to minimize degradation and further adsorption.[10][12]

-

Whole Sample Extraction: Whenever possible, process the entire sample, including rinsing the container with the extraction solvent, to account for any adsorbed analytes.[7]

-

2. Optimize Solid-Phase Extraction (SPE) for Long-Chain Analytes:

-

Underlying Cause: Incomplete elution from the SPE cartridge is a common reason for low recovery of strongly retained long-chain PFAS.

-

Protocol:

-

Cartridge Selection: While traditional C18 cartridges can be effective, consider weak anion exchange (WAX) cartridges, which can provide better retention for a broader range of PFAS, including some long-chain compounds.

-

Elution Solvent: Ensure your elution solvent is strong enough to desorb the long-chain PFAS. While methanol is common, a more aggressive solvent or a solvent mixture, such as basic methanol, may be necessary for tightly bound analytes.[8]

-

Elution Volume and Steps: Increase the volume of the elution solvent and consider performing multiple small-volume elutions to ensure complete recovery.

-

Flow Rate: Control the flow rate during sample loading and elution. A slower flow rate can improve the interaction between the analytes and the sorbent, leading to better retention and more efficient elution.

-

3. Evaluate and Mitigate System-Wide Adsorption:

-

Underlying Cause: Long-chain PFAS can adsorb to various components of your LC-MS/MS system, including tubing, fittings, and the injection port.

-

Protocol:

-

Material Selection: Replace any Teflon® or other fluoropolymer-containing tubing and components in your LC system with PEEK™ or stainless steel alternatives to prevent both contamination and adsorptive losses.[4]

-

System Conditioning: Before running a sequence of samples, inject a high-concentration standard of the long-chain PFAS of interest to "passivate" the system. This saturates the active sites where adsorption can occur, leading to more consistent recovery for subsequent samples.

-

Mobile Phase Additives: The addition of a small percentage of a weak organic acid, such as formic acid or acetic acid, to the mobile phase can help to reduce the interaction of PFAS with the stationary phase and system surfaces.[13]

-

Workflow for Mitigating Adsorptive Losses

Caption: Troubleshooting workflow for poor long-chain PFAS recovery.

Issue: High Background Noise and Contamination

Q: I am observing significant background signals for several long-chain PFAS, even in my blank samples. How can I identify the source of contamination and minimize it?

A: Background contamination is a pervasive challenge in PFAS analysis. A systematic approach is required to identify and eliminate the sources.

1. Scrutinize Your Laboratory Environment and Consumables:

-

Underlying Cause: PFAS are present in a vast array of common laboratory materials.[1][4]

-

Protocol:

-

PFAS-Free Consumables: Whenever possible, purchase and use certified "PFAS-free" consumables, including pipette tips, vials, and solvents.

-

Avoid Fluoropolymers: Eliminate the use of any materials containing fluoropolymers (e.g., Teflon®) in your sample preparation and analysis workflow. This includes vial caps with Teflon® septa, tubing, and filters.[4]

-

Solvent and Reagent Blanks: Analyze all solvents and reagents used in your sample preparation process individually to pinpoint any contaminated batches.

-

Field and Equipment Blanks: If you are involved in sample collection, the use of field reagent blanks and equipment rinse blanks is essential to assess contamination introduced during the sampling process.[7]

-

2. Decontaminate and Isolate Your LC-MS/MS System:

-

Underlying Cause: Contamination can build up within the LC-MS/MS system over time.

-

Protocol:

-

Thorough System Flush: Flush the entire LC system with a high-percentage organic solvent (e.g., 100% methanol or acetonitrile) for an extended period to remove accumulated PFAS.

-

"Delay" Column: Install a "delay" or "trap" column between the solvent mixer and the injector. This column will retain any PFAS contamination originating from the mobile phase or the LC pumps, separating it chromatographically from the analytes injected with the sample.[8]

-

Dedicated System: If feasible, dedicate an LC-MS/MS system solely for PFAS analysis to prevent cross-contamination from other applications.

-

3. Implement Strict Laboratory Practices:

-

Underlying Cause: Contamination can be introduced through seemingly innocuous actions in the laboratory.

-

Protocol:

-

Personal Protective Equipment (PPE): Be mindful of your PPE. Some gloves and lab coats may be treated with PFAS. Use nitrile gloves and change them frequently.

-

Designated Workspace: Designate a specific area in the lab for PFAS sample preparation, away from potential sources of contamination.

-

Avoid Contaminated Items: Prohibit the use of items such as waterproof notebooks, certain markers, and food packaging in the designated PFAS analysis area.

-

Decision Tree for Identifying Contamination Sources

Caption: A logical approach to identifying sources of PFAS contamination.

Issue: Poor Chromatographic Peak Shape and Resolution

Q: I am observing broad, tailing, or split peaks for my long-chain PFAS analytes, which is affecting my ability to accurately integrate and quantify them. What chromatographic parameters should I adjust?

A: Achieving sharp, symmetrical peaks for long-chain PFAS is essential for sensitivity and accurate quantification. Here are key areas to focus on for chromatographic optimization:

1. Optimize Mobile Phase Composition:

-

Underlying Cause: The choice of organic modifier and additives in the mobile phase significantly impacts peak shape.

-

Protocol:

-

Organic Modifier: While both methanol and acetonitrile are used, methanol can sometimes provide better peak shape for long-chain PFAS due to its different selectivity. Experiment with both to determine the optimal choice for your specific analytes.

-

Mobile Phase Additives: The addition of a buffer, such as ammonium acetate or ammonium formate, can improve peak shape by controlling the pH and ionic strength of the mobile phase. For long-chain PFAS, which are anionic, a slightly basic mobile phase can sometimes improve peak symmetry.

-

Gradient Optimization: A well-optimized gradient elution is crucial. Start with a higher aqueous percentage to ensure good retention of early-eluting compounds and then ramp up the organic percentage to effectively elute the more hydrophobic long-chain PFAS. A shallow gradient can often improve the resolution of closely eluting isomers.

-

2. Re-evaluate Your Analytical Column:

-

Underlying Cause: The stationary phase chemistry plays a pivotal role in the separation of long-chain PFAS.

-

Protocol:

-

Column Chemistry: As mentioned in the FAQs, consider columns with positively charged surfaces or phenyl-hexyl phases, which can offer different selectivity and improved peak shape for PFAS compared to standard C18 columns.[5][6]

-

Column Dimensions: A longer column with a smaller internal diameter can provide better resolution, but at the cost of longer run times and higher backpressure. A column with a smaller particle size (e.g., sub-2 µm or SPP) can also enhance efficiency.

-

Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, often leading to sharper peaks and shorter retention times. Experiment with temperatures in the range of 30-50°C.

-

3. Check for Extra-Column Band Broadening:

-

Underlying Cause: Peak broadening can occur outside of the analytical column in areas like the injector, detector, and connecting tubing.

-

Protocol:

-

Tubing Dimensions: Use tubing with the smallest possible internal diameter and length to connect the components of your LC system to minimize dead volume.

-

Injection Volume: A large injection volume of a sample dissolved in a strong solvent can cause peak distortion. If possible, ensure your sample solvent is weaker than or matched to the initial mobile phase composition.

-

Flow Cell Volume: Ensure the flow cell volume in your mass spectrometer's source is appropriate for the flow rate and column dimensions you are using.

-

Quantitative Data: Example LC Gradient Optimization

| Parameter | Initial Gradient | Optimized Gradient | Rationale |

| Mobile Phase A | 2 mM Ammonium Acetate in Water | 5 mM Ammonium Acetate in Water | Increased buffer concentration can improve peak shape. |

| Mobile Phase B | Methanol | 95:5 Methanol:Acetonitrile | A small amount of acetonitrile can sometimes sharpen peaks. |

| Gradient | 5% B to 95% B in 10 min | 10% B to 60% B in 5 min, then to 98% B in 10 min | A shallower initial gradient improves resolution of early eluters, while a steeper later gradient elutes long-chains faster. |

| Flow Rate | 0.4 mL/min | 0.3 mL/min | A lower flow rate can increase column efficiency and sensitivity. |

| Column Temp. | 35°C | 45°C | Increased temperature reduces viscosity and improves peak shape. |

References

- Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025).

- 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC.

- PFAS Phase-Out Drives Sustainable Innovation in Textiles. (2026). SGS Switzerland.

- Overcoming the limitations of current analytical methods. (n.d.). Haley Aldrich.

- Top Challenges in PFAS Analysis (And How to Solve Them). (2025).

- Expanding PFAS Detection: LC-MS/MS Breakthrough Targets Ultra-Short Chains. (2025).

- PFAS Analysis: Challenges in Detecting Forever Chemicals. (n.d.). Arome Science.

- Recent progress in current and emerging techniques for the detection of PFAS – the forever chemicals. (2026). Sensors & Diagnostics (RSC Publishing).

- PFAS Sample Preparation for Drinking Water Analysis. (2025).

- Understanding PFAS Adsorption: How Molecular Structure Affects Sustainable Water Tre

- LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. (n.d.). Hichrom.

- A Review: PFAS Adsorption, Sensing, and Remediation with Engineered Nanoporous M

- Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastew

- Advancing PFAS Sorbent Design: Mechanisms, Challenges, and Perspectives. (n.d.).

- Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. (2025). ACS Measurement Science Au.

- Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge M

- Adsorption dynamics of PFAS on activated Carbon: Interplay of surface chemistry and PFAS structural properties. (2025).

- Per- and Polyfluoroalkyl Substances (PFAS) Sampling Guidelines for Non-Drinking Water. (2020).

- Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. (2025).

- Adsorption of Forever Chemical Pollutants: The Physical Chemistry of PFAS near Surfaces. (2025). ChemRxiv.

- PFAS Testing Methods and Guidance for Sample Filtr

- PFAS Sample Preparation: A Definitive Guide. (n.d.).

Sources

- 1. inside.battelle.org [inside.battelle.org]

- 2. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. haleyaldrich.com [haleyaldrich.com]

- 5. halocolumns.com [halocolumns.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. mdpi.com [mdpi.com]

- 9. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.organomation.com [blog.organomation.com]

- 11. organomation.com [organomation.com]

- 12. waterboards.ca.gov [waterboards.ca.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of QuEChERS for Perfluorotridecanoic Acid (PFTrDA) Extraction

Welcome to the technical support center for the analysis of Per- and Polyfluoroalkyl Substances (PFAS). This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction of Perfluorotridecanoic Acid (PFTrDA) and other long-chain PFAS from complex matrices. As a long-chain perfluoroalkyl carboxylic acid (PFCA), PFTrDA presents unique challenges during extraction and cleanup. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your workflow, ensure data integrity, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is QuEChERS and why is it being adapted for PFAS analysis like PFTrDA?

A1: QuEChERS is a sample preparation technique originally developed for pesticide residue analysis in food.[1] It involves a two-step process: a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (dSPE) for cleanup. Its adoption for PFAS analysis is driven by its efficiency, speed, and low solvent consumption.[2] The method is particularly advantageous for screening a large number of samples in food safety and environmental monitoring programs.[1][3]

Q2: I am experiencing consistently low recovery for PFTrDA, but my shorter-chain PFAS recoveries are acceptable. What is the most likely cause?

A2: This is a classic and critical issue when analyzing long-chain PFAS. The most common culprit is the use of Graphitized Carbon Black (GCB) in your dSPE cleanup step. GCB is highly effective at removing pigments and sterols, but it has a strong affinity for planar molecules, including long-chain PFAS like PFTrDA. This interaction is often irreversible, leading to significant analyte loss. The effect is more pronounced as the carbon chain length of the PFAS increases.

Primary Recommendation: For any analysis involving C8 or longer PFAS, eliminate GCB from your dSPE cleanup mixture .[1] Studies have conclusively shown that removing GCB significantly improves the recovery of long-chain PFAS, including PFTrDA.[1][3]

Q3: If I remove GCB, how do I effectively clean up complex matrices like spinach or fish tissue?

A3: Removing GCB requires a rational selection of alternative or complementary sorbents to manage matrix interferences. The goal is to remove interfering compounds without sacrificing your analyte of interest.

-

Primary Secondary Amine (PSA): This is a weak anion exchanger and is excellent for removing organic acids, fatty acids, and some sugars. It is a staple in most QuEChERS cleanup protocols for PFAS.[4][5]

-

C18 (Octadecylsilane): This is a nonpolar sorbent highly effective at removing lipids and other nonpolar matrix components.[4][5] It is particularly crucial for fatty matrices like fish, edible oils, and dairy.[6][7]

-

Enhanced Matrix Removal—Lipid (EMR—Lipid): For exceptionally challenging high-fat matrices, novel cleanup solutions like EMR—Lipid cartridges can provide superior cleanup compared to traditional dSPE sorbents, effectively removing lipids while maintaining good recovery for a broad range of pesticides and adaptable for PFAS.[6]

-

Z-Sep: This sorbent contains both zirconia and C18, offering a dual mechanism for removing both lipids and some pigments. It can be an effective alternative to GCB in some matrices.[8]

A combination of PSA and C18 is often sufficient for many matrices once GCB is removed.[5][7]

Q4: Which QuEChERS salt formulation (Original, AOAC, European EN) is best for PFTrDA extraction?

A4: The choice of salting-out mixture influences the extraction efficiency by promoting the phase separation of acetonitrile and the aqueous sample layer. For PFAS, including PFTrDA, several formulations have been shown to be effective.

-

Unbuffered (Original): Uses anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

AOAC Official Method 2007.01: Uses anhydrous MgSO₄ and sodium acetate (NaOAc). This buffered method helps to maintain a stable pH.

-

EN 15662 Method: Uses anhydrous MgSO₄, NaCl, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. This provides a buffered extraction at pH ~5.5.

One major study evaluating PFAS extraction from produce found that all three salt combinations extracted PFAS effectively and with similar recovery rates. The AOAC method was ultimately selected for their final validated procedure. Therefore, for PFTrDA, an AOAC buffered QuEChERS method is a reliable and well-documented starting point.

| QuEChERS Method | Salt Composition | Key Characteristics |

| Unbuffered | 4g MgSO₄, 1g NaCl | Simple, effective for general use. |

| AOAC 2007.01 | 4g MgSO₄, 1g NaOAc | Buffered, provides pH stability, widely used.[9] |

| CEN EN 15662 | 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate | Buffered at pH 5.0-5.5, protects base-sensitive analytes. |

Troubleshooting Guide: Low PFTrDA Recovery & Matrix Effects

This section provides a systematic approach to diagnosing and resolving common issues encountered during the QuEChERS extraction of PFTrDA.

Problem 1: Low or No Recovery of PFTrDA

This is the most critical issue for long-chain PFAS. Follow this decision tree to identify the cause.

Causality Explained:

-

GCB Adsorption: As stated previously, GCB is the primary cause of low long-chain PFAS recovery.[1] Its planar graphitic structure strongly interacts with the long, non-polar fluorinated tail of PFTrDA.

-

Extraction pH: Perfluorinated carboxylic acids are acidic. At neutral or alkaline pH, PFTrDA exists in its anionic (deprotonated) carboxylate form. This charged state makes it more water-soluble and less likely to efficiently partition into the acetonitrile layer. Adjusting the pH to be acidic (e.g., pH 2-4) with formic or acetic acid ensures PFTrDA is protonated and in its neutral form, significantly improving its extraction into the organic phase.[9][10]

Problem 2: Significant Matrix Effects (Ion Suppression/Enhancement)

Even with good recovery, co-extracted matrix components can interfere with the ionization of PFTrDA in the mass spectrometer source, leading to inaccurate quantification.[11][12]

Diagnostic Steps:

-

Post-Spike Analysis: Prepare two samples. One is a standard in pure solvent. The second is a blank matrix extract to which you add the standard at the same concentration (post-extraction spike).

-

Calculate Matrix Effect (ME): ME (%) = (Peak Area in Post-Spike Sample / Peak Area in Solvent Standard) * 100

-

ME < 100% indicates ion suppression.

-

ME > 100% indicates ion enhancement.

-

Values between 80-120% are often considered acceptable, but minimizing ME is always the goal.

-

Mitigation Strategies:

-

Optimize dSPE Cleanup: This is the first line of defense. Ensure you are using the correct combination and amount of sorbents for your matrix.

-

High Fat Matrix (e.g., Fish, Avocado): Increase the amount of C18 sorbent.

-

High Pigment Matrix (e.g., Berries): If GCB is not an option, consider alternative sorbents like Z-Sep or perform a post-dSPE filtration or cartridge cleanup step.[13]

-

-

Dilution: Diluting the final extract (e.g., 1:1 or 1:5 with mobile phase) can significantly reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[1][3] This is a simple but powerful tool, though it may impact limits of detection.

-

Isotope-Labeled Internal Standards: This is the most robust way to correct for matrix effects and any analyte loss during sample preparation. Use a mass-labeled version of PFTrDA (e.g., ¹³C₄-PFTrDA) and add it to the sample before extraction. Because the internal standard behaves almost identically to the native analyte, any suppression, enhancement, or loss will affect both equally, allowing for accurate correction during data processing.[4][14]

Optimized QuEChERS Protocol for PFTrDA Extraction

This protocol is a validated starting point, optimized to maximize PFTrDA recovery. Modifications, particularly in the dSPE step, may be necessary depending on the specific sample matrix.

Detailed Steps:

-

Sample Homogenization & Hydration:

-

Weigh 5-10 g (± 0.1 g) of a homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spike with an appropriate volume of your isotope-labeled internal standard solution.

-

Add 10 mL of LC-MS grade water. For dry samples (e.g., grains, dried herbs), pre-hydration for 30 minutes is recommended. Vortex for 1 minute.

-

-

Extraction:

-

Add 10 mL of acetonitrile containing 1% formic acid. The acid ensures PFTrDA is in its neutral, extractable form.

-

Add the AOAC QuEChERS extraction salt packet (typically 4 g MgSO₄, 1 g NaOAc).

-

Immediately cap and shake vigorously for 1 minute to prevent salt clumping and ensure thorough extraction.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes. You should see a clear separation between the upper acetonitrile layer and the lower aqueous/sample matrix layer.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Prepare a 15 mL dSPE tube containing anhydrous MgSO₄ (to remove residual water), PSA, and C18. Crucially, ensure there is no GCB. A common formulation is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

-

Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into the prepared dSPE tube.

-

Cap, vortex for 30 seconds, and then centrifuge at ≥4200 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer an aliquot (e.g., 1 mL) of the final cleaned extract into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis. A dilution step may be added here if matrix effects are still observed.

-

This guide provides a comprehensive framework for optimizing and troubleshooting the QuEChERS extraction of PFTrDA. By understanding the causal mechanisms behind common failures—particularly the detrimental effect of GCB on long-chain PFAS recovery—and by implementing systematic validation and quality control, researchers can develop robust and reliable methods for the analysis of these important environmental and food contaminants.

References

- Waters Corporation. (n.d.). QuEChERS Extraction of Per- and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on Xevo TQ-XS. Waters.

- Waters Corporation. (n.d.). QuEChERS Extraction of Per- and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on the Xevo TQ-XS. Waters Corporation.

-

Kim, H., et al. (2024). Development of a method using QuEChERS and LC-MS/MS for analysis of per- and polyfluoroalkyl substances in rice matrix. Food Chemistry, 446, 138687. Retrieved from [Link]

- Waters Corporation. (n.d.). QuEChERS Extraction of Per-and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on Xevo TQ-XS. Waters.

-

ResearchGate. (2025). A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Per- and Polyfluoroalkyl Substances in Tissue Using QuEChERS Extraction Followed by Novel Enhanced Matrix Removal Mixed-Mode Passthrough Cleanup with LC-MS/MS Detection. ResearchGate. Retrieved from [Link]

-

PubMed. (2025). Determination of per- and polyfluoroalkyl substances in tissue using QuEChERS extraction followed by novel enhanced matrix removal mixed-mode passthrough cleanup with LC-MS/MS detection. PubMed. Retrieved from [Link]

-

ResearchGate. (2026). Optimization of the QuEChERS procedure for analysis of 20 per‐ and polyfluoroalkyl acids in sludge by LC‐MS/MS. ResearchGate. Retrieved from [Link]

-

Cabrera, L. da C., et al. (2016). Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 39(10), 1945-54. Retrieved from [Link]

-

Agilent. (2025). A Study of Method Limit of Quantitation for 30 PFAS in Food. Agilent. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]_

-

National Institutes of Health (NIH). (2025). Advancing PFASs monitoring in food: from targeted SPE-LC-MS/MS to non-targeted QuEChERS-LC-HRMS approaches. NIH. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. FDA. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison and validation of the QuEChERSER mega-method for determination of per- and polyfluoroalkyl substances in foods by liquid chromatography with high-resolution and triple quadrupole mass spectrometry. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Optimization and Validation of a Method Based on QuEChERS Extraction and Gas Chromatographic-Mass Spectrometric Analysis for the Determination of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Olive Fruits Irrigated with Treated Wastewaters. MDPI. Retrieved from [Link]

-

SUNY TechConnect. (n.d.). Innovative Low-Cost Sorbents for PFAS Remediation. SUNY TechConnect. Retrieved from [Link]

-

DSP-Systems. (n.d.). Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. DSP-Systems. Retrieved from [Link]

-

PubMed. (n.d.). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. dspsystems.eu [dspsystems.eu]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of a method using QuEChERS and LC-MS/MS for analysis of per- and polyfluoroalkyl substances in rice matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Advancing PFASs monitoring in food: from targeted SPE-LC-MS/MS to non-targeted QuEChERS-LC-HRMS approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

Technical Support Center: Optimal Column Selection for Perfluorotridecanoic Acid (PFTrDA) Separation

Welcome to the technical support center for the chromatographic separation of Perfluorotridecanoic acid (PFTrDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful analysis of this long-chain per- and polyfluoroalkyl substance (PFAS).

Introduction to PFTrDA Analysis

Perfluorotridecanoic acid (PFTrDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) with 13 carbon atoms. Its chemical properties, including high stability and persistence, present unique challenges for chromatographic separation and detection. The most common and robust analytical technique for PFTrDA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it necessitates a derivatization step to increase the volatility of the analyte.

This guide will focus primarily on LC-MS/MS methodologies, as they are the most prevalent for PFAS analysis, while also providing insights into GC-MS approaches.

Frequently Asked Questions (FAQs)

1. What is the recommended primary column choice for PFTrDA separation by LC-MS/MS?

For the reversed-phase separation of PFTrDA, a C18 (octadecyl) column is the most widely used and recommended stationary phase.[1][2] The long alkyl chain of PFTrDA exhibits strong hydrophobic interactions with the C18 stationary phase, leading to good retention and separation from other components in the sample matrix.

2. Are there alternative column chemistries to C18 for PFTrDA analysis?

While C18 is the workhorse, other stationary phases can offer alternative selectivity, which can be beneficial for complex matrices or for the simultaneous analysis of a wide range of PFAS. These include:

-

Phenyl-Hexyl phases: These columns can provide different selectivity for PFAS due to π-π interactions with the phenyl groups.[3]

-

Positively charged surface C18 columns: These are designed to enhance the retention of shorter-chain PFAS but can also be effective for longer-chain compounds.[1]

-

Mixed-mode columns (e.g., Anion-Exchange/Reversed-Phase): These can be useful for comprehensive PFAS analysis, offering multiple retention mechanisms.

3. Can I analyze PFTrDA using Gas Chromatography (GC)?

Yes, but it requires a derivatization step to convert the polar carboxylic acid group of PFTrDA into a less polar and more volatile ester or amide derivative.[4][5] Direct analysis of underivatized PFTrDA by GC is not feasible due to its low volatility and high polarity.

4. What are the key considerations for choosing a column for PFTrDA analysis?

-

Analytical Technique: LC-MS/MS is the preferred method, and a C18 column is the standard choice. For GC-MS, the column selection will depend on the chosen derivatization agent and the resulting derivative's properties.

-

Sample Matrix: Complex matrices may require columns with alternative selectivities or more rigorous sample preparation to minimize interferences.

-

Co-contaminants: If other PFAS are being analyzed simultaneously, a column that provides good resolution for the entire suite of analytes is necessary.

-

Instrumental Setup: The pressure limits of your LC system will influence the choice of column particle size. Smaller particles offer higher efficiency but generate higher backpressure.

Experimental Protocols

Protocol 1: LC-MS/MS Method for PFTrDA in Water Samples

This protocol outlines a general method for the analysis of PFTrDA in water samples using a C18 column.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To concentrate PFTrDA from the water sample and remove interfering matrix components.

-

Materials:

-

Weak Anion Exchange (WAX) or Polymeric Reversed-Phase (e.g., Strata™-X-AW) SPE cartridges.

-

Methanol, HPLC grade.

-

Ammonium hydroxide solution (e.g., 1% in methanol).

-

Formic acid.

-

PFAS-free deionized water.

-

-

Procedure:

-

Condition the SPE cartridge with methanol followed by PFAS-free water.

-

Load the water sample (e.g., 250-500 mL), adjusted to an appropriate pH if necessary, onto the cartridge at a controlled flow rate.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PFTrDA from the cartridge using a small volume of a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Column: C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 2.7 µm particle size).

-